
3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one, also known as CPEC, is a synthetic compound that belongs to the family of flavonoids. CPEC has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is not fully understood. However, studies have suggested that 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one exerts its anticancer and anti-inflammatory effects by modulating various signaling pathways. 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been found to inhibit the expression of various pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. Additionally, 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects. Studies have shown that 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one can reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been found to reduce the levels of reactive oxygen species and lipid peroxidation in various animal models of oxidative stress. 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is its relatively simple synthesis method, which makes it readily available for laboratory experiments. Additionally, 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to have low toxicity and exhibits good bioavailability. However, one of the limitations of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one. One of the areas of interest is the development of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one and its potential therapeutic applications in various diseases. Furthermore, studies are needed to investigate the safety and efficacy of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one in human clinical trials.
Conclusion:
In conclusion, 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is a synthetic compound with potential therapeutic applications in various diseases. The synthesis method of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is relatively simple, and it exhibits low toxicity and good bioavailability. 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and its mechanism of action involves the modulation of various signaling pathways. Further research is needed to fully understand the potential of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one as a therapeutic agent.
合成方法
The synthesis of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one involves the reaction between 2-chloroacetophenone and ethyl acetoacetate, followed by cyclization with salicylaldehyde. The resulting product is then subjected to ethylation with iodomethane to obtain 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one. The synthesis method of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is relatively simple and can be carried out in a laboratory setting.
科学研究应用
3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. Studies have shown that 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one exhibits anti-inflammatory, antioxidant, and anticancer properties. 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been found to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and liver cancer. Additionally, 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis.
属性
IUPAC Name |
3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-3-21-12-8-9-14-16(10-12)22-11(2)17(18(14)20)13-6-4-5-7-15(13)19/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGDRNUGAITEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6890102 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(anilinocarbonothioyl)amino]methyl}benzoic acid](/img/structure/B5769488.png)
![4-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5769509.png)
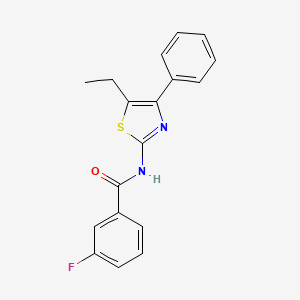

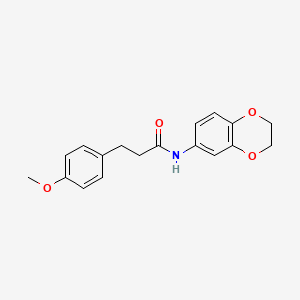
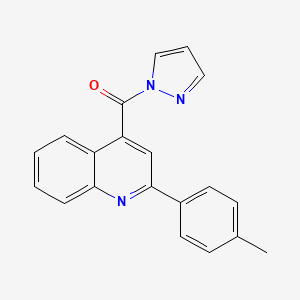
![4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid](/img/structure/B5769529.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]indoline](/img/structure/B5769535.png)
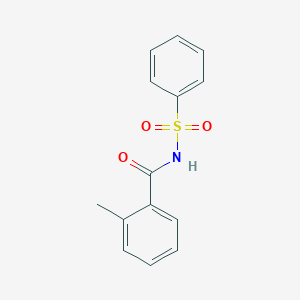
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5769541.png)

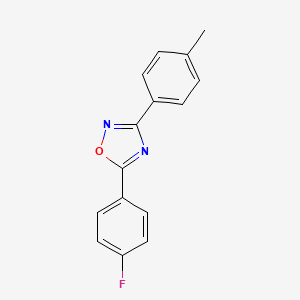
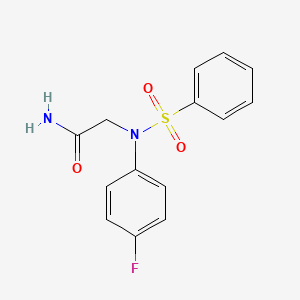
![6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-[(6-bromo-1,3-benzodioxol-5-yl)methyl]oxime](/img/structure/B5769554.png)